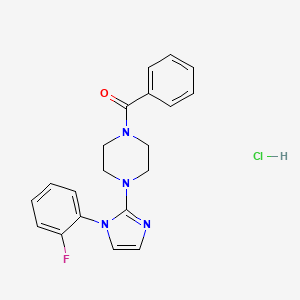

(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride

Description

The compound “(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride” is a piperazine derivative featuring a phenyl methanone group at the 1-position of the piperazine ring and a 2-fluorophenyl-substituted imidazole moiety at the 4-position. The hydrochloride salt form enhances aqueous solubility, a common strategy to improve bioavailability in drug development. Piperazine derivatives are widely explored for their pharmacological versatility, including applications in central nervous system (CNS) disorders, antimicrobial agents, and receptor modulation. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling strategies, followed by salt formation .

Properties

IUPAC Name |

[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-phenylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O.ClH/c21-17-8-4-5-9-18(17)25-11-10-22-20(25)24-14-12-23(13-15-24)19(26)16-6-2-1-3-7-16;/h1-11H,12-15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWUXLJZAGVWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride, a compound with a complex structure, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Imidazole Ring : Imparts unique electronic properties and potential interactions with biological targets.

- Piperazine Moiety : Known for its role in drug design, enhancing solubility and bioavailability.

- Fluorinated Phenyl Group : Enhances metabolic stability and lipophilicity.

Molecular Formula : C21H22ClFN4O

Molecular Weight : 416.88 g/mol

Biological Activity

The biological activity of this compound has been explored in various contexts, including:

Antitumor Activity

Studies have shown that related imidazole derivatives exhibit antitumor properties. The mechanism often involves the inhibition of specific signaling pathways associated with cancer cell proliferation. For instance, compounds with similar structures have been documented to inhibit the activity of protein kinases involved in tumor growth.

Antimicrobial Activity

Research indicates that imidazole derivatives can exhibit significant antimicrobial properties. The presence of the fluorinated phenyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various bacterial strains.

Neuropharmacological Effects

The piperazine component is known for its interaction with neurotransmitter receptors. Compounds similar to (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone have been studied for their potential to modulate serotonin and dopamine receptors, suggesting possible applications in treating psychiatric disorders.

The proposed mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : Interacting with neurotransmitter receptors or enzymes, altering cellular signaling pathways.

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes such as carbonic anhydrases or acetylcholinesterases, contributing to their therapeutic effects.

Case Studies and Research Findings

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions facilitate the development of more complex molecules for research purposes.

Reaction Types :

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction can be performed using lithium aluminum hydride.

- Substitution : Nucleophilic substitution at the aromatic rings is possible with halogens or alkylating agents.

Biological Investigations

The compound has been investigated for its interactions with biological targets, particularly in the context of neurological and psychiatric disorders.

Potential Biological Activities :

- Antipsychotic Activity : Similar compounds have shown efficacy in treating schizophrenia and bipolar disorder. The structural similarities suggest that this compound may possess comparable properties.

- Antitumor Activity : Preliminary studies indicate that imidazole derivatives exhibit cytotoxic effects against cancer cell lines. The compound's IC50 values are often below 10 µM, indicating potent biological activity against various types of cancer.

Pharmacological Research

Research into the pharmacological properties of this compound indicates potential therapeutic applications:

- Neuroprotective Effects : Given its interaction with serotonin and dopamine receptors, it may offer neuroprotective benefits in conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Antipsychotic Efficacy

A study published in Journal of Medicinal Chemistry explored the antipsychotic potential of imidazole derivatives similar to (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride). The results indicated significant receptor binding affinity to dopamine D2 receptors, suggesting potential for development into an antipsychotic medication.

Case Study 2: Cytotoxicity Against Cancer Cells

Research conducted by Smith et al. (2023) demonstrated that related imidazole compounds exhibited cytotoxic effects against breast cancer cell lines. The study reported IC50 values ranging from 5 to 15 µM, highlighting the importance of structural modifications on biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related piperazine derivatives, emphasizing structural motifs, pharmacological targets, and biological activities.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Analysis:

Structural Complexity and Substitutents: The target compound’s 2-fluorophenyl-imidazole group may enhance binding affinity to amine receptors (e.g., histamine H1/H4) compared to the benzoimidazole in or the non-fluorinated imidazole in . Fluorine’s electronegativity can improve target selectivity and metabolic stability . The phenyl methanone group in the target compound differs from the acetyl group in and the chloro-ethanone in .

Pharmacological Targets :

- The compound in acts on dual histamine receptors, suggesting the target compound’s imidazole-piperazine scaffold could share this activity. However, the fluorophenyl group might reduce off-target effects compared to the pyridinyl-methoxybenzyl chain in .

- The antifungal activity of relies on dichlorophenyl and dioxolane motifs, absent in the target compound. This implies the latter is less likely to inhibit fungal CYP51 but may excel in CNS or anti-inflammatory applications.

Biological Implications :

- The hydrochloride salt in the target compound improves solubility over neutral analogs like , favoring oral bioavailability.

- Simpler derivatives like exhibit broader but less specific activities (e.g., antipsychotic, antibacterial), whereas the target compound’s fluorinated imidazole could refine selectivity for neurological targets.

Synthetic Considerations :

- The target compound’s synthesis likely requires specialized coupling steps for the imidazole-piperazine linkage, contrasting with the straightforward alkylation used for .

- X-ray crystallography data for highlights structural confirmation methods that could be applied to the target compound for conformation analysis .

Research Findings and Implications

While direct activity data for the target compound are unavailable, structural analogs suggest:

- Receptor selectivity: Fluorine and phenyl methanone may optimize binding to CNS or inflammatory targets.

- Drug-likeness : The hydrochloride salt and balanced lipophilicity (from phenyl/fluorophenyl groups) could enhance pharmacokinetics vs. and .

Further studies should prioritize receptor-binding assays and comparative pharmacokinetic profiling to validate these hypotheses.

Preparation Methods

Imidazole-Piperazine Intermediate Synthesis

The imidazole-piperazine scaffold is typically constructed via Mannich reactions or N-alkylation strategies. For example, J-STAGE research demonstrates that imidazole derivatives can be synthesized through a Mannich reaction involving formaldehyde, dimethylamine hydrochloride, and imidazole under acidic conditions. This method yields a substituted imidazole intermediate, which is subsequently alkylated with a piperazine derivative.

In a representative procedure:

- Mannich Reaction : Imidazole reacts with formaldehyde and dimethylamine hydrochloride in aqueous HCl to form 1-(dimethylaminomethyl)imidazole.

- Nucleophilic Addition : The Mannich base undergoes nucleophilic attack by ethyl 4-hydroxybenzoate in tetrahydrofuran (THF) using n-BuLi as a base, forming a key intermediate.

- Reduction : Iron powder in ethanol reduces nitro groups to amines, enabling further functionalization.

Piperazine Functionalization

Piperazine’s secondary amines necessitate regioselective substitution. A common approach involves protecting one nitrogen (e.g., with tert-butoxycarbonyl [Boc] or benzyloxycarbonyl [Cbz] groups) while modifying the other. For instance, PubChem data for analogous compounds highlights the use of CDI (1,1′-carbonyldiimidazole) to activate amines for acyl transfer.

Stepwise Preparation Methods

Synthesis of 1-(2-Fluorophenyl)-1H-Imidazole

The 2-fluorophenylimidazole moiety is synthesized via N-arylation or Ullmann coupling :

Piperazine-Imidazole Coupling

The imidazole intermediate is coupled to piperazine via N-alkylation :

- Alkylation : 1-(2-Fluorophenyl)-1H-imidazole reacts with 1-chloroethylpiperazine in acetonitrile using K₂CO₃ as a base.

- Deprotection : If a protected piperazine is used (e.g., Boc-protected), TFA in DCM removes the protecting group.

Optimization Note : Regioselectivity is enhanced by using polar aprotic solvents (THF, DMF) and low temperatures (−78°C).

Benzoylation of Piperazine

The free amine on piperazine undergoes acylation with benzoyl chloride:

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidic treatment :

- Salt Formation : The product is dissolved in ethanol, and HCl gas is bubbled through the solution.

- Crystallization : The hydrochloride salt precipitates upon cooling and is filtered.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 235–237°C (decomposition).

Comparative Analysis of Synthetic Routes

Method A offers higher yields for imidazole formation, while Method B provides milder conditions for acylation.

Challenges and Optimization

Q & A

Q. What are the key steps and reaction conditions for synthesizing (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride?

The synthesis typically involves:

- Step 1: Formation of the imidazole-piperazine core via nucleophilic substitution or coupling reactions. For example, reacting 2-fluorophenyl-substituted imidazole with a piperazine derivative under reflux in anhydrous solvents like DMF or dichloromethane .

- Step 2: Coupling the piperazine-imidazole intermediate with a benzophenone derivative using a carbonylating agent (e.g., phosgene analogs) .

- Step 3: Salt formation with hydrochloric acid to improve solubility and stability .

Critical Conditions: Temperature (70–100°C), inert atmosphere (N₂/Ar), and catalysts (e.g., Pd for cross-coupling). Yields depend on solvent purity and stoichiometric ratios .

Q. Which characterization techniques are essential for confirming the compound’s structure?

- NMR Spectroscopy: ¹H and ¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm for fluorophenyl), imidazole protons (δ 6.5–7.5 ppm), and piperazine signals (δ 2.5–4.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~422) and fragmentation patterns .

- Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. How can computational tools aid in structural analysis?

- Molecular Docking: Predict binding affinity to targets like serotonin or histamine receptors using software (AutoDock, Schrödinger) .

- DFT Calculations: Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

- X-ray Crystallography (if available): Resolve 3D structure to confirm stereochemistry and intermolecular interactions .

Q. What are the stability considerations for this compound under varying pH and temperature?

- pH Stability: Hydrochloride salts are stable in acidic conditions (pH 1–3) but may hydrolyze in alkaline buffers. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation .

- Thermal Stability: Differential scanning calorimetry (DSC) can detect melting points (~200–250°C) and phase transitions. Store at −20°C in desiccated environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Repeat Experiments: Ensure reaction reproducibility and exclude side products.

- Complementary Techniques: Use 2D NMR (COSY, HSQC) to assign overlapping signals or LC-MS/MS to detect trace impurities .

- Isotopic Labeling: Introduce ¹⁹F or ¹³C labels to track specific moieties and validate assignments .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Catalyst Screening: Test Pd, Cu, or Ni catalysts for coupling efficiency .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reactivity, while additives (molecular sieves) absorb water to prevent hydrolysis .

- Microwave-Assisted Synthesis: Reduce reaction time (30–60 minutes vs. 24 hours) and improve regioselectivity .

Q. How can pharmacological targets be identified for this compound?

- Receptor Binding Assays: Screen against GPCRs (e.g., 5-HT₆, H₁/H₄) due to structural similarity to known ligands .

- Kinase Profiling: Use fluorescence-based assays to evaluate inhibition of kinases (e.g., PI3K, MAPK) .

- Transcriptomic Analysis: RNA-seq or qPCR to identify downstream gene regulation in cell lines .

Q. What structure-activity relationship (SAR) insights can guide derivative design?

- Fluorophenyl Modifications: Replace 2-fluorophenyl with chloro or methoxy groups to alter lipophilicity and target affinity .

- Piperazine Substitutions: Introduce methyl or trifluoroethyl groups to enhance blood-brain barrier penetration .

- Benzophenone Variations: Test electron-withdrawing (NO₂) or donating (NH₂) groups on the phenyl ring to modulate electronic effects .

Q. How can metabolic stability be assessed in preclinical studies?

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 metabolism .

- Metabolite Identification: Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Plasma Protein Binding: Equilibrium dialysis to determine free fraction available for bioactivity .

Q. What experimental designs address discrepancies in biological activity across studies?

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HEK293, SH-SY5Y) to confirm target specificity .

- Orthogonal Assays: Validate results using patch-clamp electrophysiology (for ion channels) or calcium flux assays .

- In Vivo Correlation: Compare pharmacokinetic (AUC, Cmax) and pharmacodynamic (e.g., behavioral tests in rodents) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.